molecular formula C₂₇H₃₃NO₃ B1141257 N-Desmethyl Ulipristal CAS No. 159681-67-1

N-Desmethyl Ulipristal

Cat. No.: B1141257
CAS No.: 159681-67-1
M. Wt: 419.56
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Ulipristal is a metabolite of Ulipristal, a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids . This compound is significant due to its role in the pharmacological activity of Ulipristal, contributing to its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Ulipristal typically involves the demethylation of Ulipristal. This process can be achieved through various chemical reactions, including the use of specific raw materials and reagents in a suitable solvent. The reaction is carried out under appropriate temperature and pressure conditions, often with the aid of catalysts to achieve the desired chemical conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis under controlled conditions. This includes the optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then subjected to extraction and purification steps to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Ulipristal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

N-Desmethyl Ulipristal exerts its effects by modulating progesterone receptors. It has both antagonistic and partial agonist activity at these receptors, which helps inhibit ovulation and delay follicular rupture. This action is crucial for its role in emergency contraception . Additionally, it binds to glucocorticoid receptors, although with lower affinity compared to its parent compound, Ulipristal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Ulipristal is unique due to its specific role as a metabolite of Ulipristal, contributing significantly to the overall pharmacological activity of the parent compound. Its ability to modulate progesterone receptors with both antagonistic and partial agonist activity sets it apart from other similar compounds .

Properties

IUPAC Name

(8S,11R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO3/c1-16(29)27(31)13-12-24-22-10-6-18-14-20(30)9-11-21(18)25(22)23(15-26(24,27)2)17-4-7-19(28-3)8-5-17/h4-5,7-8,14,22-24,28,31H,6,9-13,15H2,1-3H3/t22-,23+,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFSIKXKDZSLPG-YEEPMTPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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